2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

Vue d'ensemble

Description

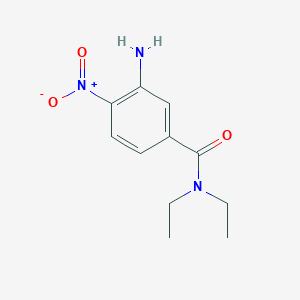

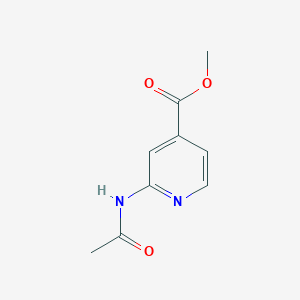

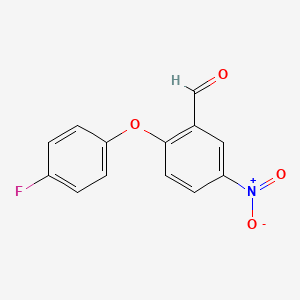

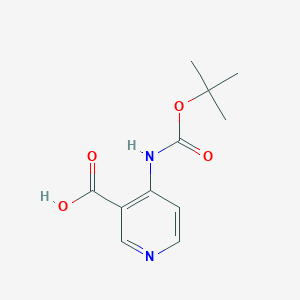

“2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is a chemical compound with the CAS number 320423-61-8 . It is used primarily as a laboratory chemical .

Synthesis Analysis

The synthesis of a similar compound, “2-(4-Fluorophenoxy)acetic acid”, was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone as a solvent . The exact synthesis process for “2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” might differ and could not be found in the available resources.Molecular Structure Analysis

The molecular formula of “2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is C13H9FO2 . The exact molecular structure could not be found in the available resources.Physical And Chemical Properties Analysis

The physical state of “2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” at 20 degrees Celsius is solid . The molecular weight is 216.21 . The exact physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Photodynamic Therapy

Lastly, due to its ability to absorb light, 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde could be explored as a photosensitizer in photodynamic therapy. This therapeutic approach uses light-activated compounds to generate reactive oxygen species that can kill cancer cells.

Each of these fields leverages the unique chemical properties of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde to explore innovative applications that could lead to significant advancements in science and technology. While the search results did not provide specific applications for this exact compound, the related chemical structures and their uses in various fields suggest potential areas of application for 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde .

Safety and Hazards

“2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQHKAJESMYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)